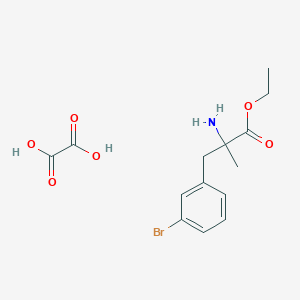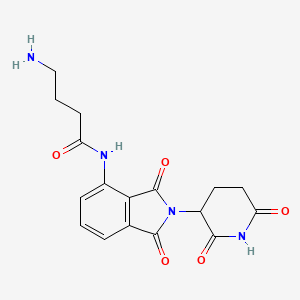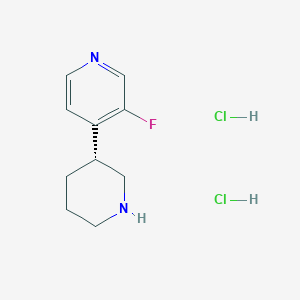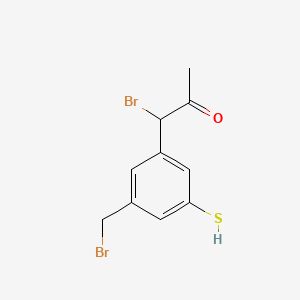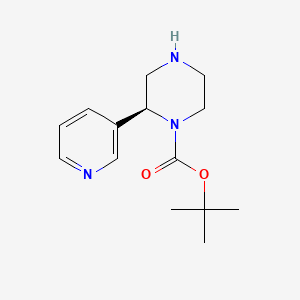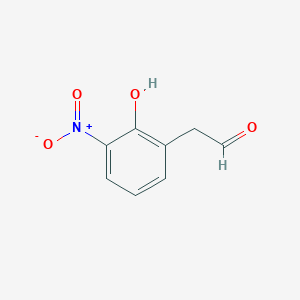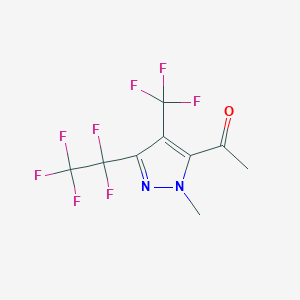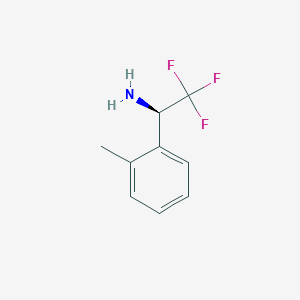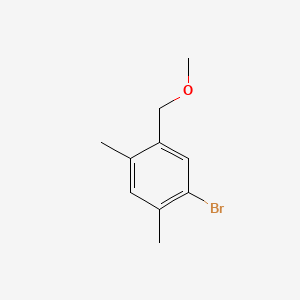
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom, a methoxymethyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2,4-dimethylbenzyl alcohol, followed by the introduction of the methoxymethyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: The major product is 2,4-dimethylbenzene.
Scientific Research Applications
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Agriculture: It is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxymethyl group can participate in various reactions, including oxidation and reduction, altering the electronic properties of the benzene ring and influencing reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dimethylbenzene: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1-Bromo-3,5-dimethylbenzene: Different substitution pattern affects reactivity and applications.
1-Bromo-4-methoxymethyl-2,3-dimethylbenzene: Similar structure but different substitution pattern.
Uniqueness
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is unique due to the presence of both the bromine atom and the methoxymethyl group, which provide distinct reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in various applications.
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-bromo-5-(methoxymethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-7-4-8(2)10(11)5-9(7)6-12-3/h4-5H,6H2,1-3H3 |
InChI Key |
VQTHIOZBHZZBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1COC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
